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molecular formula C12H13FOSi B8519228 2-Fluoro-6-[(trimethylsilyl)ethynyl]benzaldehyde

2-Fluoro-6-[(trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B8519228
M. Wt: 220.31 g/mol
InChI Key: SYSNTHNGAHYWOH-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

2-Fluoro-6-(2-(trimethylsilyl)ethynyl)benzaldehyde (2.3 g, 10.5 mmol) was dissolved in ammonia (2M in methanol, 15 mL, 30 mmol) and the resulting mixture was heated at 80° C. in a sealed tube for 2.5 h. The solvent was removed under high vacuum and the resulting crude product purified by silica gel chromatography (20-30% EtOAc in hexanes) to give 8-fluoroisoquinoline as a pale yellow solid. MS (ESI, pos. ion) m/z: 148 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]#[C:11][Si](C)(C)C)[C:3]=1[CH:4]=O.[NH3:16]>>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[CH:4]=[N:16][CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)C#C[Si](C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under high vacuum
CUSTOM
Type
CUSTOM
Details
the resulting crude product purified by silica gel chromatography (20-30% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C=CN=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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